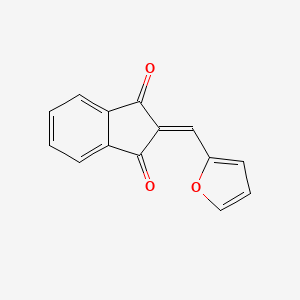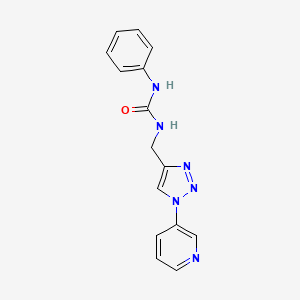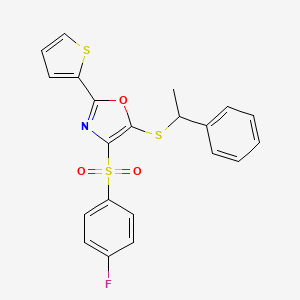
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, "2-[(pyridin-2-ylmethylidene)amino]-6-aminopyridine (L1), 2-[(2-furylmethylene)]phenylenediamine (L2) and their Mn(II) and Pd(II) complexes have been synthesized as potential photoactive materials . Another study discusses the synthesis of functionally substituted hydrofuranones based on the reactions of commercially available furfural with hydrogen peroxide .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-N-(2-METHOXYPHENYL)-2-OXOACETAMIDE” has a linear formula of C14H13N3O4 . Another compound, “(2E)-2-(2-Furylmethylene)hydrazinecarboxamide”, has a molecular formula of C6H7N3O2 .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the reactions of “2 (5 H )-furanone” and “5-hydroxy-2 (5 H )-furanone” have been reviewed, including oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “(2E)-2-(2-Furylmethylene)-6-nitro-2H-1,4-benzoxazin-3(4H)-one” has a molecular formula of C13H8N2O5 and an average mass of 272.213 Da .
科学的研究の応用
Ultrasound-assisted Synthesis
Research by Ghahremanzadeh et al. (2011) demonstrates the synthesis of derivatives of 1H-indene-1,3(2H)-dione, such as 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione), using ultrasound irradiation. This method is notable for its environmental benignity due to the use of ethanol as a solvent (Ghahremanzadeh et al., 2011).
Molecular Structure and Vibrational Study
Prasad et al. (2010) focused on the molecular structure and vibrational analysis of 1H-indene-1,3(2H)-dione derivatives. They employed density functional theory calculations to analyze the geometries and harmonic frequencies of these molecules (Prasad et al., 2010).
Theoretical Raman and FTIR Vibrational Analysis
Pathak et al. (2012) conducted a theoretical analysis of the vibrational properties of 2-phenyl-1H-indene-1,3(2H)-dione using the ab initio method. Their study provides insights into the reactivity and molecular properties of these compounds (Pathak et al., 2012).
Synthesis of Indenodihydropyridine and Indenopyridine Compounds
Luo et al. (2019) developed a method for synthesizing indenodihydropyridines and indenopyridine compounds. This process involves a cascade reaction and has been highlighted for its mild temperature conditions and high yields (Luo et al., 2019).
Third Order Optical Non-Linearity
Seniutinas et al. (2012) investigated the optical features of arylmethylene-1,3-indandione based molecular glasses. Their study is significant for understanding the non-linear optical properties of these compounds (Seniutinas et al., 2012).
Palladium-Catalyzed Synthesis
Zhang et al. (2015) developed an efficient synthesis method for 2-substituted indene-1,3(2H)-diones. This method uses phenyl formate as a CO source in a palladium-catalyzed process, notable for its broad substrate scope and excellent yields (Zhang et al., 2015).
Safety and Hazards
将来の方向性
The future directions for research on similar compounds include further exploration of their synthesis, properties, and potential applications. For instance, a study discusses the potential of “2 (5 H )-furanone” and “5-hydroxy-2 (5 H )-furanone” as promising reagents for organic synthesis, including the production of biologically active substances .
特性
IUPAC Name |
2-(furan-2-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-1-2-6-11(10)14(16)12(13)8-9-4-3-7-17-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUVWKWSGCMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29874-41-7 |
Source


|
| Record name | 2-FURAN-2-YLMETHYLENE-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2392296.png)